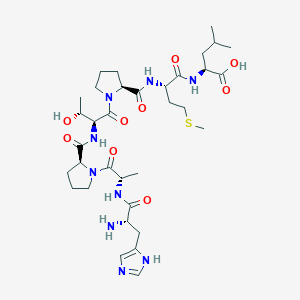![molecular formula C18H20ClN3O B12613075 2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 872999-52-5](/img/structure/B12613075.png)
2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both chloro and piperidinyl groups in its structure suggests it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloropyridine and 5-methyl-2-(piperidin-4-yl)benzaldehyde.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the pyridine derivative is reacted with an appropriate amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and phenyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) and temperature control.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of oxidized products, such as ketones or alcohols.
Reduction: Formation of reduced products, such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and pharmaceuticals.
Chemical Research: The compound is used as a model system to study reaction mechanisms and develop new synthetic methodologies.
作用机制
The mechanism of action of 2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and piperidinyl groups allows the compound to bind to active sites or allosteric sites of target proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carbothioamide: Similar structure but with a carbothioamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for versatile substitution reactions, while the piperidinyl group enhances its binding affinity to biological targets. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
872999-52-5 |
|---|---|
分子式 |
C18H20ClN3O |
分子量 |
329.8 g/mol |
IUPAC 名称 |
2-chloro-N-(5-methyl-2-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-12-2-3-15(13-4-7-20-8-5-13)16(10-12)22-18(23)14-6-9-21-17(19)11-14/h2-3,6,9-11,13,20H,4-5,7-8H2,1H3,(H,22,23) |
InChI 键 |
MCRTXRGAKKJCRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)NC(=O)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


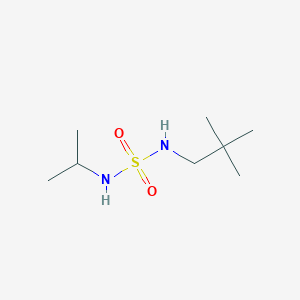
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)
![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
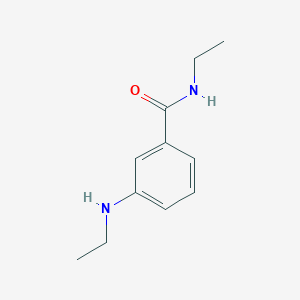
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
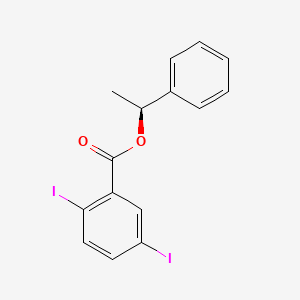

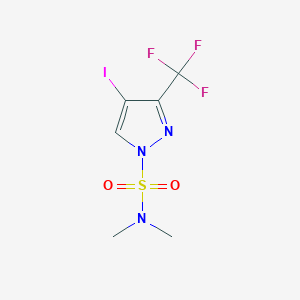
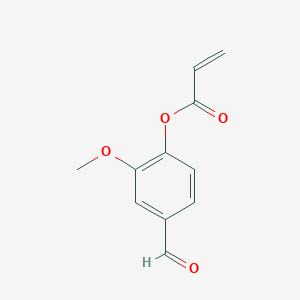
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
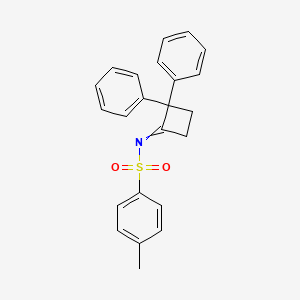
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)
